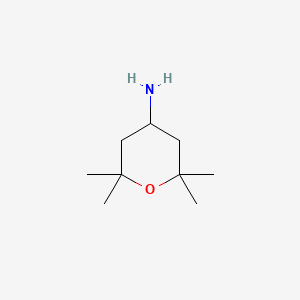

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQWQLYLZRJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301178-43-7 | |

| Record name | 2,2,6,6-tetramethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine?

An In-depth Technical Guide to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine: A Novel Sterically Hindered Scaffold for Advanced Chemical Synthesis and Drug Discovery

Introduction: Beyond the Planar Scaffold

In the landscape of modern medicinal chemistry and materials science, the demand for novel, three-dimensional molecular scaffolds is insatiable. Such structures offer access to previously unexplored chemical space, enabling the development of molecules with enhanced specificity, improved pharmacokinetic properties, and unique material characteristics. The tetrahydropyran (THP) ring is a well-established "privileged scaffold," frequently appearing in marketed drugs due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.[1]

This guide introduces 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine , a novel derivative that marries the robust THP core with a significant degree of steric hindrance. The gem-dimethyl groups at the C2 and C6 positions lock the ring's conformation and profoundly influence the reactivity of the C4-amine. While this specific compound is not yet described in published literature, this guide provides a comprehensive, forward-looking analysis of its predicted properties, a robust proposed synthesis, and an expert perspective on its potential applications for researchers, chemists, and drug development professionals. We will explore how its unique architecture could position it as a valuable building block for creating next-generation pharmaceuticals and advanced materials.

Section 1: Predicted Physicochemical & Spectroscopic Profile

The introduction of four methyl groups onto the parent tetrahydro-2H-pyran-4-amine scaffold is expected to significantly alter its physical properties. The primary effects will be an increase in molecular weight, greater lipophilicity (a higher LogP value), and potential modifications to its basicity (pKa) due to electronic and steric effects. Below is a comparative table of known properties for the parent compound and predicted properties for the target molecule.

| Property | Tetrahydro-2H-pyran-4-amine (Parent Compound) | 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine (Predicted) | Justification for Prediction |

| Molecular Formula | C₅H₁₁NO[2] | C₉H₁₉NO | Addition of four CH₂ groups. |

| Molecular Weight | 101.15 g/mol [2] | 157.27 g/mol | Calculated from the molecular formula. |

| CAS Number | 38041-19-9[2] | Not Assigned | Novel, uncharacterized compound. |

| Appearance | Colorless to light yellow liquid[3] | Colorless to pale yellow liquid or low-melting solid | Increased molecular weight may raise the melting point. |

| Boiling Point | ~151 °C[3] | 190 - 210 °C | Increased van der Waals forces due to higher mass. |

| LogP (XLogP3-AA) | -0.3[2] | ~1.5 - 2.0 | Significant increase in lipophilicity from four methyl groups. |

| pKa (Predicted) | 9.63 ± 0.20[4] | ~9.8 - 10.2 | Alkyl groups are weakly electron-donating, potentially increasing basicity slightly. |

| Hydrogen Bond Donors | 1[2] | 1 | The primary amine (-NH₂) remains. |

| Hydrogen Bond Acceptors | 2[2] | 2 | The ring oxygen and the amine nitrogen. |

Section 2: Proposed Synthetic Pathway

A logical and efficient synthesis of the target amine would proceed via a two-stage strategy: first, the construction of the corresponding ketone precursor, followed by its conversion to the amine through reductive amination. This approach is well-precedented for structurally similar molecules, such as those in the piperidine series.

Part 2.1: Synthesis of the Ketone Precursor: 2,2,6,6-Tetramethyl-tetrahydro-4H-pyran-4-one

The synthesis of the analogous nitrogen-containing compound, 2,2,6,6-tetramethyl-4-oxopiperidine (triacetonamine), is famously achieved through the condensation of acetone and ammonia.[5] We propose a parallel acid-catalyzed condensation strategy to form the pyran ring. This reaction would likely involve the condensation of three equivalents of acetone with one equivalent of a formaldehyde source, such as paraformaldehyde, under acidic conditions.

Caption: Proposed one-pot synthesis of the tetramethylpyran-4-one precursor.

-

Reaction Setup: To a cooled (0-5 °C) reaction vessel equipped with a mechanical stirrer, add acetone (3.0 equivalents) and a suitable solvent (e.g., diethyl ether or a non-reactive hydrocarbon).

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, while maintaining the low temperature.

-

Reagent Addition: Add paraformaldehyde (1.0 equivalent) portion-wise, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired ketone.

Part 2.2: Reductive Amination to Yield the Target Amine

With the ketone precursor in hand, the most direct route to the primary amine is a one-pot reductive amination. This method avoids the isolation of the intermediate imine and typically provides good yields.[6] The steric hindrance around the carbonyl group may necessitate slightly more forcing conditions or longer reaction times compared to unhindered ketones.

Caption: Conversion of the ketone precursor to the final amine via reductive amination.

-

Reaction Setup: Dissolve the ketone precursor (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate (~10 equivalents) or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent stable at neutral to slightly acidic pH, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) or α-picoline-borane, portion-wise.[6] A small amount of acetic acid may be used to catalyze imine formation.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The steric hindrance may slow the reaction, requiring monitoring by LC-MS to confirm conversion.

-

Work-up: Acidify the reaction mixture carefully with aqueous HCl to destroy excess reducing agent. Then, make the solution basic (pH > 11) with aqueous NaOH. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting crude amine by column chromatography on silica gel or by vacuum distillation to obtain the final product.

Section 3: Core Technical Profile & Expert Insights

Causality Behind Experimental Choices

The selection of a two-stage synthesis culminating in reductive amination is deliberate. This pathway is highly convergent and utilizes common, well-understood reactions.

-

Why Condensation for the Ketone? An acid-catalyzed condensation of acetone and formaldehyde is a classic and cost-effective method for constructing highly substituted cyclic ethers and amines. Its primary advantage is atom economy, building a complex core from simple starting materials.

-

Why Reductive Amination? This is the gold standard for converting ketones to amines. Compared to a two-step process of forming and then reducing an isolated imine, the one-pot procedure is more efficient and often gives higher yields, especially when the intermediate imine is unstable. The choice of reducing agent (e.g., NaBH₃CN) is critical, as it must be selective enough to reduce the protonated imine intermediate much faster than the starting ketone.

Anticipated Challenges: The Impact of Steric Hindrance

The defining feature of this molecule is the steric bulk imposed by the four methyl groups. This will have profound consequences for its reactivity.

-

Reduced Nucleophilicity: The gem-dimethyl groups at the C2 and C6 positions will sterically shield both faces of the pyran ring. This will hinder the approach of electrophiles to the C4-amine's lone pair, significantly reducing its nucleophilicity compared to the unmethylated parent amine.

-

Preserved Basicity: While nucleophilicity is kinetically controlled and sensitive to steric bulk, basicity is a thermodynamic property. The amine should still be able to accept a small proton, and its basicity is expected to be comparable to or slightly greater than the parent amine.

This combination of low nucleophilicity and high basicity makes it a prime candidate for use as a non-nucleophilic base , analogous to hindered amine bases like 2,6-lutidine or DBU, but with unique solubility and coordination properties conferred by the pyran ring.

Section 4: Potential Applications & Future Research Directions

The unique structural and electronic properties of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine suggest several high-impact research applications.

Drug Discovery and Medicinal Chemistry

The aminotetrahydropyran scaffold is a key component in many biologically active molecules.[1] The introduction of the tetramethyl substitution pattern provides a rigid, lipophilic, and three-dimensional core that can be used to:

-

Probe Sterically Encumbered Binding Pockets: Use as a scaffold to position pharmacophores in enzyme or receptor sites that are difficult to access with more flexible or planar molecules.

-

Improve Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

-

Fine-Tune Lipophilicity: Serve as a building block to systematically increase the lipophilicity of a lead compound, aiding its passage through cell membranes.

Advanced Materials and Catalysis

As a sterically hindered amine, it could function as:

-

A Novel Non-Nucleophilic Base: For promoting elimination reactions and other base-mediated transformations where nucleophilic side reactions are problematic.

-

Ligand in Coordination Chemistry: The combination of a hard amine donor and a softer ether donor in a rigid framework could lead to novel metal complexes with unique catalytic activities.

-

Monomer for Specialty Polymers: Incorporation into polymer backbones could introduce rigidity and alter the thermal and mechanical properties of the resulting material.

Caption: Relationship between the molecule's structure and its potential applications.

Section 5: Safety and Handling Profile (Predicted)

While no specific toxicity data exists for this compound, a hazard assessment can be extrapolated from its parent compound, tetrahydro-2H-pyran-4-amine.

-

Flammability: The parent compound is a flammable liquid.[2] The target molecule, with a higher hydrocarbon content, should also be considered flammable and kept away from ignition sources.

-

Toxicity: The parent amine is harmful if swallowed and causes serious eye damage.[2] It is reasonable to assume the target compound will have similar or greater toxicity. Ingestion may cause severe irritation or chemical burns.

-

Corrosivity/Irritation: As an amine, it is expected to be corrosive and cause skin burns and serious eye damage upon contact.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

- AiFChem. (n.d.). 38041-19-9 | Tetrahydro-2H-pyran-4-amine.

- ChemBK. (2024, April 9). 2H-PYRAN-4-AMINE, TETRAHYDRO-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-amine | 38041-19-9.

- ChemicalBook. (2026, January 13). 4-Aminotetrahydropyran | 38041-19-9.

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

- Biosynth. (n.d.). 2,2,6,6-Tetramethyl-tetrahydro-pyran-4-ol | 20931-50-4.

- PrepChem. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine-hydrate.

- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.

- Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963.

- Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.

- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

An In-Depth Technical Guide to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Applications

For Correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract: This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine, a novel heterocyclic amine with significant potential in drug discovery and materials science. Due to its recent emergence, a dedicated CAS number for this compound is not yet publicly available, underscoring its novelty. This document outlines a robust synthetic pathway, details its predicted physicochemical and spectroscopic properties, and explores its potential applications, with a focus on its role as a sterically hindered building block.

Introduction: The Significance of Sterically Hindered Heterocycles

Heterocyclic compounds are foundational to modern medicinal chemistry, with over 85% of biologically active molecules containing at least one heterocyclic ring.[1] Within this vast chemical space, saturated heterocycles like tetrahydropyrans play a crucial role as versatile scaffolds in drug design. The introduction of sterically demanding substituents, such as the four methyl groups in 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine, imparts unique conformational constraints and physicochemical properties. These features can significantly influence a molecule's binding affinity, selectivity, and metabolic stability, making such compounds highly valuable for the development of novel therapeutics.

The tetramethyl substitution pattern creates a sterically hindered environment around the amine functionality, which can modulate its reactivity and basicity.[2] This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the unique characteristics of this novel amine.

Proposed Synthesis of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine

The most direct and logical synthetic route to the title compound is through the reductive amination of the corresponding ketone, 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one. This two-step process involves the synthesis of the ketone precursor followed by its conversion to the primary amine.

Synthesis of the Precursor: 2,2,6,6-Tetramethyltetrahydro-4H-pyran-4-one

The synthesis of the ketone precursor can be achieved through various established methods for the formation of tetrahydropyran rings.[3] A plausible approach involves the acid-catalyzed cyclization of a suitable acyclic precursor.

Hypothetical Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyltetrahydro-4H-pyran-4-one

-

Reaction Setup: A solution of a suitable diol precursor in a non-polar solvent such as toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalysis: A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added to the reaction mixture.

-

Cyclization: The mixture is heated to reflux to facilitate the intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one.

Reductive Amination to Yield 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[4][5] In this step, 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one is reacted with an ammonia source in the presence of a reducing agent.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2,2,6,6-tetramethyltetrahydro-4H-pyran-4-one in a suitable solvent (e.g., methanol or ethanol) in a pressure vessel, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by the disappearance of the ketone spot on TLC.

-

Reduction: A reducing agent, such as sodium cyanoborohydride or a transition metal catalyst under a hydrogen atmosphere, is carefully added to the reaction mixture. The choice of reducing agent is critical to selectively reduce the imine in the presence of the ketone.

-

Reaction Monitoring and Work-up: The reaction is stirred until the imine is completely consumed. The reaction mixture is then carefully quenched, and the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by column chromatography or distillation under reduced pressure to afford the pure 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine.

Caption: Proposed synthetic route to the target amine.

Physicochemical and Spectroscopic Properties

The properties of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine are predicted based on the known data for tetrahydropyran derivatives and the influence of the tetramethyl substitution.

| Property | Predicted Value | Justification |

| Molecular Formula | C9H19NO | Based on the chemical structure. |

| Molecular Weight | 157.26 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small cyclic amines. |

| Boiling Point | Elevated compared to non-methylated analogs | The increased molecular weight and van der Waals forces due to the methyl groups will raise the boiling point. |

| Solubility | Soluble in common organic solvents | The alkyl nature of the molecule will favor solubility in solvents like dichloromethane, ethyl acetate, and methanol. |

| pKa | Slightly higher than non-hindered cyclic amines | The electron-donating effect of the four methyl groups will increase the electron density on the nitrogen, potentially increasing basicity. |

| ¹H NMR | Complex multiplets for ring protons, singlets for methyls | The chair conformation of the pyran ring will lead to distinct axial and equatorial proton signals. The four methyl groups will likely appear as two singlets due to symmetry. |

| ¹³C NMR | Distinct signals for all carbon atoms | The symmetry of the molecule will influence the number of unique carbon signals observed. |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 157 | Fragmentation patterns will likely involve loss of methyl groups and ring cleavage. |

| Infrared (IR) | N-H stretching bands (~3300-3400 cm⁻¹), C-N stretching | Characteristic absorptions for a primary amine will be present. |

Potential Applications in Drug Discovery and Beyond

The unique structural features of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine make it an attractive building block for various applications.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: The tetrahydropyran core is a privileged scaffold in medicinal chemistry.[6] The addition of the tetramethyl substitution pattern can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Modulation of Physicochemical Properties: The steric bulk of the tetramethyl groups can be used to control the lipophilicity and metabolic stability of a lead compound.[1]

-

Probing Structure-Activity Relationships (SAR): This amine can serve as a valuable tool for medicinal chemists to probe the steric requirements of biological targets.

Materials Science

-

Building Block for Polymers and Ligands: Sterically hindered amines are known to be useful in the synthesis of polymers and as ligands for metal catalysts.[7][8] The defined stereochemistry and rigidity of the tetrahydropyran ring could lead to the development of novel materials with unique properties.

Caption: Potential applications of the title compound.

Conclusion

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine represents a novel and promising building block for chemical synthesis. While its dedicated CAS number is yet to be assigned, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The sterically hindered nature of this cyclic amine, combined with the established importance of the tetrahydropyran scaffold, positions it as a valuable tool for researchers in drug discovery and materials science seeking to explore new chemical space and develop innovative molecules with tailored properties.

References

[9] Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link] [10] 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link] [11] Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link] Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents. Retrieved January 25, 2026, from [12] Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link] [8] Role of Tetramethylpiperidine in Drug Synthesis. (2025). Liskon Biological. Retrieved January 25, 2026, from [Link] [13] Synthesis, crystal structure, spectroscopic and electrochemical properties, and H-2-evolving activity of a new derivative with viologen-like redox properties. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link] [4] Enantioselective organocatalytic reductive amination. (2006). National Institutes of Health. Retrieved January 25, 2026, from [Link] [14] Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. Retrieved January 25, 2026, from [Link] Highly Sterically Hindered Cyclic (Alkyl)(Amino)Carbenes. (2022). ChemistryViews. Retrieved January 25, 2026, from [Link] [15] Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). University of Akron. Retrieved January 25, 2026, from [Link] [16] Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025). American Chemical Society. Retrieved January 25, 2026, from [Link] [17] Drugs in the Tetrazole Series. (2025). ResearchGate. Retrieved January 25, 2026, from [Link] [1] Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link] [5] One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link] [18] Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link] [19] Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). MDPI. Retrieved January 25, 2026, from [Link] [3] Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link] [6] Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. (n.d.). MDPI. Retrieved January 25, 2026, from [Link] [20] Facile and Green Synthesis of Saturated Cyclic Amines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link] [2] A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved January 25, 2026, from [Link] [21] Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]

- 6. Applied Sciences | Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications [mdpi.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 9. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 15. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Facile and Green Synthesis of Saturated Cyclic Amines [mdpi.com]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine, a saturated heterocyclic compound of increasing importance in medicinal chemistry. We will explore its nomenclature, physicochemical properties, and a robust, field-proven synthetic methodology. The core of this guide focuses on the strategic rationale for its use in drug development, emphasizing the profound impact of its unique structural features—specifically the sterically hindered tetramethyl substitution and the conformationally constrained tetrahydropyran ring—on metabolic stability and three-dimensionality of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds to overcome challenges in modern pharmacology.

Introduction: The Ascendancy of Saturated Heterocycles in Drug Design

For decades, drug discovery was dominated by aromatic and heteroaromatic ring systems. While highly effective, this focus has led to a saturation of chemical space with planar, rigid molecules, often presenting challenges in solubility, metabolic stability, and target selectivity. In response, medicinal chemistry has embraced the concept of "escaping flatland," a strategic shift towards incorporating three-dimensional (3D) scaffolds into drug candidates.

Saturated heterocycles, such as the tetrahydropyran (THP) ring, are at the forefront of this movement. The THP motif is a privileged scaffold, enhancing key pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (Fsp³). This often leads to improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability compared to planar aromatic counterparts.[1] The compound 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine represents a highly specialized and valuable iteration of this scaffold. Its dense substitution pattern provides a rigid conformational anchor and significant steric shielding, making it an exemplary building block for developing next-generation therapeutics in fields such as oncology and neuroscience.[1]

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to reproducible science. The subject of this guide is systematically named according to IUPAC nomenclature, with its key identifiers and properties summarized below.

| Property | Value | Source |

| IUPAC Name | 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine | Internal |

| CAS Number | 1301178-43-7 | [2] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [2] |

| Appearance | Liquid (typical) | |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [2] |

Table 1: Core Identifiers and Properties.

Safety and Handling Data:

| GHS Hazard Statements | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Table 2: GHS Hazard Classification. Data aggregated from supplier safety information.[2] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound. Work should be performed in a well-ventilated chemical fume hood.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine is the reductive amination of its corresponding ketone precursor, 2,2,6,6-tetramethyltetrahydro-pyran-4-one. This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the target primary amine.

The Causality of Reagent Selection

The choice of reducing agent is critical for the success of this transformation. While various hydrides can be used, sodium triacetoxyborohydride, NaBH(OAc)₃, is often the preferred reagent for several key reasons:

-

Mildness and Selectivity: It is less reactive than agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), reducing the risk of over-reduction or side reactions with other functional groups. It is particularly effective at reducing the protonated imine intermediate while being slow to react with the starting ketone.

-

Operational Simplicity: The reaction can typically be run as a one-pot procedure at room temperature without the need for cryogenic conditions or the stringent exclusion of moisture required for more reactive hydrides.

-

pH Tolerance: The reaction proceeds efficiently under mildly acidic conditions (often using acetic acid as a catalyst), which are necessary to promote the formation of the iminium ion intermediate.

Experimental Workflow: Reductive Amination

Figure 1: General workflow for the synthesis via reductive amination.

Detailed Synthesis Protocol

Objective: To synthesize 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine from 2,2,6,6-tetramethyltetrahydro-pyran-4-one.

Materials:

-

2,2,6,6-Tetramethyltetrahydro-pyran-4-one (1.0 equiv)

-

Ammonium acetate (NH₄OAc, 5.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

Glacial acetic acid (AcOH, 1.1 equiv)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,2,6,6-tetramethyltetrahydro-pyran-4-one (1.0 equiv), ammonium acetate (5.0 equiv), and anhydrous 1,2-dichloroethane (DCE) to form a solution of approximately 0.2 M.

-

Add glacial acetic acid (1.1 equiv) to the mixture and stir at room temperature for 30 minutes. The acid catalyzes the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the product amine is in its free-base form.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine (to prevent the amine from sticking to the acidic silica).

-

Combine the pure fractions and evaporate the solvent to yield 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine as the final product. Confirm identity and purity via NMR and MS analysis.

Strategic Application in Drug Discovery

The utility of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine is not merely as another amine building block, but as a sophisticated tool for imparting desirable drug-like properties. Its influence stems directly from its unique topology.

The "Pharmacokinetic Shield": Impact of Tetramethyl Substitution

The four methyl groups at the C2 and C6 positions provide a significant steric shield. This has two primary benefits in a drug development context:

-

Metabolic Stability: Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism, often hydroxylate C-H bonds adjacent to heteroatoms. The gem-dimethyl groups physically block enzymatic access to the α-positions of the pyran oxygen, preventing this common metabolic pathway. This "metabolic shielding" can dramatically increase the half-life of a drug candidate.

-

Conformational Locking: The steric bulk of the methyl groups restricts the conformational flexibility of the pyran ring, locking it into a preferred chair conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

A Scaffold for 3D Diversity

The primary amine at the C4 position serves as a versatile synthetic handle. It allows for the facile introduction of a wide array of functional groups and molecular fragments through well-established chemical reactions (e.g., amidation, sulfonylation, alkylation). This enables the systematic exploration of the chemical space around the rigid 3D core, a process central to optimizing a compound's structure-activity relationship (SAR).

Figure 2: Role as a central scaffold for generating molecular diversity.

Conclusion

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine is more than a simple amine; it is a strategically designed building block that directly addresses key challenges in modern drug discovery. Its inherent structural features provide a robust solution for enhancing metabolic stability and introducing beneficial three-dimensionality. The synthetic protocol described herein is reliable and scalable, enabling its broad application. For research teams aiming to develop novel therapeutics with improved pharmacokinetic profiles and target engagement, the incorporation of this advanced scaffold represents a scientifically sound and promising strategy.

References

-

Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. (2020-01-30). National Institutes of Health (NIH). Available at: [Link]

-

2H-PYRAN-4-AMINE, TETRAHYDRO-. (2024-04-09). ChemBK. Available at: [Link]

-

4-Aminotetrahydropyran | C5H11NO. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

6-methyltetrahydro-2H-pyran-2-ol | C6H12O2. PubChem, National Institutes of Health (NIH). Available at: [Link]

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

-

Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. Available at: [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022-05-18). ScienceScholar. Available at: [Link]

-

Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Cheméo. Available at: [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH), PMC. Available at: [Link]

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine (CAS No: 1301178-43-7). As a substituted tetrahydropyran, this molecule serves as a valuable building block in medicinal chemistry and materials science. Understanding its core physical characteristics is paramount for its effective handling, application, and the design of novel synthetic pathways. This document synthesizes available data on its molecular structure, physicochemical properties, and safety profile, while also presenting standardized protocols for empirical characterization where published data is sparse. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Core Molecular and Physicochemical Identifiers

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine is a saturated heterocyclic compound featuring a pyran ring system. The structure is distinguished by the presence of an amine group at the C4 position and four methyl groups at the C2 and C6 positions, creating two gem-dimethyl centers adjacent to the ring's oxygen atom. These structural features significantly influence its physical and chemical behavior.

Below is a summary of its primary identifiers and properties.

| Property | Value | Source |

| CAS Number | 1301178-43-7 | [1] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Physical State | Assumed to be a liquid at room temperature | Inferred from related structures |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

| SMILES Code | NC1CC(C)(C)OC(C)(C)C1 | [1] |

Structural Elucidation and Its Physicochemical Implications

The unique substitution pattern of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine governs its properties. The four methyl groups introduce significant steric hindrance around the ether linkage and contribute to the molecule's lipophilicity. The amine group at the C4 position, however, provides a site for hydrogen bonding and acts as a Brønsted-Lowry base.

-

Expected Spectroscopic Signatures:

-

¹H NMR: Would show characteristic signals for the four equivalent methyl groups (a singlet), and multiplets for the protons on the pyran ring. The amine protons would appear as a broad singlet.

-

¹³C NMR: Would reveal distinct signals for the methyl carbons, the quaternary carbons at C2 and C6, and the methine/methylene carbons of the ring.

-

IR Spectroscopy: Key stretches would include N-H bands (around 3300-3400 cm⁻¹) for the primary amine and C-O-C stretching (around 1050-1150 cm⁻¹) for the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 157. Subsequent fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyran ring.

-

Safety, Handling, and Storage

The safe handling of any chemical reagent is of utmost importance. The available data indicates several hazards associated with this compound.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [1]* Precautionary Measures: Based on these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood. Sources of ignition must be avoided.

-

Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and protected from light to ensure its stability and prevent degradation. [1]

Experimental Protocol: Determination of Boiling Point

Since the boiling point is a fundamental, yet unpublished, physical property for this compound, this section provides a self-validating protocol for its determination using standard laboratory equipment.

Objective: To determine the boiling point of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine at atmospheric pressure via distillation.

Methodology:

System Validation and Trustworthiness: This protocol is self-validating. A stable, constant temperature reading during distillation indicates that a pure substance is boiling. Any significant temperature fluctuation would suggest the presence of impurities, invalidating that specific measurement and prompting the need for sample purification. The use of a calibrated thermometer and recording the ambient atmospheric pressure are critical for ensuring accuracy and allowing for corrections to standard pressure if necessary.

Conclusion

References

-

2H-PYRAN-4-AMINE, TETRAHYDRO- - ChemBK.

-

N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 - ChemicalBook.

-

Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 - ChemicalBook.

-

4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem - NIH.

-

4-Aminotetrahydropyran 97% | Sigma-Aldrich.

-

Tetrahydro-2H-pyran-4-amine acetate | C7H15NO3 | CID 44118770 - PubChem.

-

1301178-43-7|2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine - BLDpharm.

-

Chemical Properties of Cyclopentanone, 2-methyl- (CAS 1120-72-5) - Cheméo.

-

Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4) - Cheméo.

-

2-methyl cyclopentanone, 1120-72-5 - The Good Scents Company.

-

CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride - CymitQuimica.

-

Tetrahydro-2H-pyran-4-amine | 38041-19-9 - TCI Chemicals.

-

2-Methyl-tetrahydro-2H-pyran-4-aMine 89584-06-5 wiki - Guidechem.

-

2H-pyran-4-ol, 4-ethynyltetrahydro-2,2-dimethyl- - Spectrum.

-

4-Aminotetrahydropyran | 38041-19-9 - ChemicalBook.

Sources

An In-depth Technical Guide to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

The tetrahydropyran motif is a cornerstone in medicinal chemistry, gracing the structures of numerous bioactive molecules and approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Within this privileged scaffold, 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine emerges as a particularly intriguing, yet underexplored, building block. The gem-dimethyl substitution pattern flanking the ether oxygen introduces steric hindrance, which can significantly influence the molecule's reactivity and its interactions with biological targets. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery, offering a foundation for its utilization in the design of next-generation therapeutics.

Molecular Architecture and Physicochemical Profile

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine, with the CAS Number 1301178-43-7, possesses a unique structural framework. The saturated six-membered ring containing an oxygen atom is substituted with four methyl groups at the C2 and C6 positions, creating a sterically hindered environment around the ether linkage. The primary amine functionality at the C4 position serves as a key handle for further chemical modifications.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following properties are estimated based on the un-substituted analogue, tetrahydropyran-4-amine, and general chemical principles.

| Property | Predicted Value/Information | Basis of Prediction/Analogy |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.26 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with tetrahydropyran-4-amine |

| Boiling Point | ~170-190 °C | Increased from tetrahydropyran-4-amine (151 °C) due to higher molecular weight |

| Melting Point | Not readily available; likely low | Most low molecular weight amines are liquids at room temperature. |

| pKa (of conjugate acid) | ~9.5 - 10.5 | Similar to other cyclic secondary amines. |

| Solubility | Soluble in water and common organic solvents | The amine and ether functionalities should allow for hydrogen bonding with protic solvents. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,2,6,6-Tetramethyltetrahydropyran-4-one

The precursor ketone can be synthesized via the acid-catalyzed self-condensation of acetone.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone and a catalytic amount of a strong acid (e.g., sulfuric acid or an acidic ion-exchange resin).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,2,6,6-tetramethyltetrahydropyran-4-one.

Step 2: Reductive Amination to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine

This transformation can be achieved through several methods, with the Leuckart reaction being a classic and direct approach.[2][3]

-

Reaction Setup: In a high-pressure autoclave, combine 2,2,6,6-tetramethyltetrahydropyran-4-one, a source of ammonia (e.g., ammonium formate or a solution of ammonia in an alcohol), and a reducing agent (formic acid is intrinsic to the Leuckart reaction).

-

Reaction Conditions: Seal the autoclave and heat it to a temperature typically ranging from 150 to 180°C for several hours.[3] The pressure will increase due to the evolution of carbon dioxide.

-

Work-up and Purification: After cooling, carefully vent the autoclave. The resulting formamide intermediate is then hydrolyzed by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). After neutralization, the product amine is extracted with an organic solvent. The organic extracts are dried and concentrated. The final product can be purified by vacuum distillation.

An alternative and often milder approach is catalytic reductive amination.

-

Reaction Setup: Dissolve 2,2,6,6-tetramethyltetrahydropyran-4-one in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel. Add a source of ammonia (e.g., a solution of ammonia in methanol).

-

Catalyst and Hydrogenation: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon. Pressurize the vessel with hydrogen gas.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up and Purification: Filter off the catalyst and concentrate the filtrate under reduced pressure. The crude amine can then be purified by vacuum distillation.

Spectroscopic Characterization

Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR chemical shifts.

-

Singlet around 1.2 ppm: This intense signal would correspond to the twelve equivalent protons of the four methyl groups.

-

Multiplet between 1.5-1.7 ppm: This would be assigned to the four protons of the two methylene groups (C3 and C5).

-

Multiplet between 2.8-3.2 ppm: This signal corresponds to the single proton at the C4 position, attached to the same carbon as the amine group.

-

Broad singlet between 1.5-2.5 ppm: The two protons of the primary amine would appear as a broad signal that is exchangeable with D₂O.

¹³C NMR Spectroscopy

Caption: Predicted ¹³C NMR chemical shifts.

-

Signal around 75 ppm: Attributed to the two equivalent carbons bearing the gem-dimethyl groups and attached to the oxygen (C2 and C6).

-

Signal around 45 ppm: Corresponding to the two equivalent methylene carbons (C3 and C5).

-

Signal around 50 ppm: The carbon atom attached to the amine group (C4).

-

Signal around 30 ppm: Representing the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two medium-intensity bands are expected in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the methyl and methylene groups.

-

N-H Bending (Scissoring): A medium to strong band around 1600 cm⁻¹.

-

C-O Stretching: A strong band in the region of 1100-1150 cm⁻¹ corresponding to the C-O-C ether linkage.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. Key fragmentation patterns for cyclic amines typically involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[4] This would lead to the loss of a methyl radical (m/z 142) or an ethyl group from the ring, followed by further fragmentation.

Reactivity and Chemical Behavior

The chemical behavior of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine is dictated by the primary amine group and the sterically hindered tetrahydropyran ring.

Basicity

As a primary amine, this compound is basic and will readily react with acids to form the corresponding ammonium salt. The steric hindrance from the four methyl groups is not expected to significantly impact the accessibility of the lone pair on the nitrogen for protonation.

Nucleophilicity

The primary amine is a good nucleophile and can participate in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Due to the steric hindrance around the nitrogen, polyalkylation might be less favorable compared to less hindered amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Influence of the Tetramethyl Substitution

The gem-dimethyl groups at the C2 and C6 positions introduce significant steric bulk. This "hindered" nature can offer several advantages in a drug discovery context:

-

Metabolic Stability: The steric shielding can protect adjacent functional groups from metabolic enzymes, potentially increasing the half-life of a drug candidate.

-

Modulation of Reactivity: The steric hindrance can influence the rate and selectivity of reactions involving the amine group, which can be exploited in synthetic strategies.

-

Conformational Rigidity: The tetramethyl substitution restricts the conformational flexibility of the pyran ring, which can be advantageous for optimizing binding to a biological target.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reported applications of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine in the literature, its structural features make it a highly attractive scaffold for medicinal chemistry campaigns. The tetrahydropyran ring is a well-established bioisostere for other cyclic systems and can improve physicochemical properties.[1] The primary amine provides a versatile attachment point for introducing pharmacophoric elements.

Potential Therapeutic Areas

Derivatives of this amine could be explored in a wide range of therapeutic areas, including:

-

Oncology: The tetrahydropyran motif has been incorporated into anticancer agents.[5]

-

Neuroscience: Tetrahydropyridine derivatives, which are structurally related, have shown activity in models of neurodegenerative diseases.[6]

-

Infectious Diseases: The pyran ring is found in various natural products with antimicrobial and antiviral activities.

The unique combination of a hydrophilic amine, a lipophilic and sterically hindered core, makes 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine a valuable tool for fine-tuning the properties of lead compounds in drug discovery programs.

Safety and Handling

Based on the available safety data for this compound and its analogues, appropriate safety precautions should be taken.[7]

-

Hazards: The compound is expected to be flammable and may be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation.[7]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine represents a promising yet underutilized building block for chemical synthesis and drug discovery. Its unique combination of a sterically hindered tetrahydropyran core and a reactive primary amine offers a versatile platform for the development of novel molecules with potentially improved pharmacological profiles. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, encouraging further exploration and utilization of this intriguing compound by the scientific community.

References

- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5), e202204130.

- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.

- Fischer, A., & Jaeger, H. (1981). Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine.

- Kaur, R., et al. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Results in Chemistry, 4, 100346.

- Henkel, G., & Weyer, H. J. (1998). Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

-

NMR Predictor. NMRDB.org. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022, December 24). YouTube. Retrieved January 25, 2026, from [Link]

- Synthesis method of tetrahydro-4H-pyran-4-one. (2014, January 15). Google Patents.

- Dai, Q., Rana, N. K., & Zhao, J. C. (2013).

- Singh, R., & Kumar, A. (2021). The Chemistry and Pharmacology of Tetrahydropyridines. Current Drug Discovery Technologies, 18(4), 486-503.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

- Zhang, Y., et al. (2015). Synthesis and Catalytic Performance of Ni/SiO2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. Industrial & Engineering Chemistry Research, 54(50), 12521-12528.

-

GCMS Section 6.15. Whitman College. (n.d.). Retrieved January 25, 2026, from [Link]

- Upare, A. B., et al. (2021). Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol.

-

Predicted pKa values for the secondary and tertiary amines shown in.... ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Cheméo. (n.d.). Retrieved January 25, 2026, from [Link]

-

Reusch, W. (2023, January 22). The Leuckart Reaction. In Chemistry LibreTexts. Retrieved from [Link]

-

6.5: Amine Fragmentation. (2022, July 4). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

NMR Predictor. ChemAxon. (n.d.). Retrieved January 25, 2026, from [Link]

- El-Gohary, N. S. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-3.

- Kumar, D., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Pharmaceutical Chemistry, 7(5), 1-10.

-

4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

- Ohtani, B., et al. (2013). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. Catalysis Science & Technology, 3(4), 947-953.

- Rusakov, Y. Y., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(24), 13532.

- Gornowicz, A., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 560.

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. (n.d.). Retrieved January 25, 2026, from [Link]

- Kumar, S., & Sharma, P. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 9(10), 4063-4076.

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 25, 2026, from [Link]

- Laskin, J., & Yang, H. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 23(4), 555-569.

- Mohamed, M. S., et al. (2021). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Oriental Journal of Chemistry, 37(1), 134-143.

- Sato, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3364.

-

108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 6). YouTube. Retrieved January 25, 2026, from [Link]

-

compared using 13C nmr spectroscopy. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine, a unique and underexplored heterocyclic amine. Given the scarcity of direct literature on this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes established synthetic methodologies for related tetrahydropyran and piperidine scaffolds to propose a robust pathway for its preparation and to forecast its potential utility in medicinal chemistry.

Introduction: The Strategic Value of a Sterically Hindered Tetrahydropyran Amine

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, and the saturated ring system allows for the precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets. The introduction of gem-dimethyl groups at the 2- and 6-positions, as in the title compound, imparts significant steric hindrance. This feature can be strategically employed to:

-

Enhance Metabolic Stability: The bulky methyl groups can shield adjacent functionalities from metabolic enzymes, potentially increasing the compound's half-life in vivo.

-

Modulate Physicochemical Properties: Steric hindrance influences a molecule's pKa, lipophilicity, and crystal packing, all of which are key parameters in drug design.

-

Control Reactivity: The non-nucleophilic nature of the sterically hindered amine can be advantageous in certain synthetic applications and can influence its binding mode with biological targets.

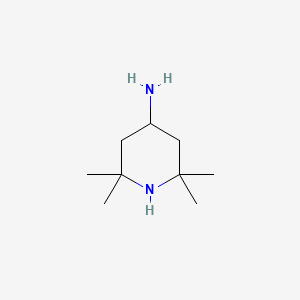

By analogy, the corresponding nitrogen-containing heterocycle, 4-amino-2,2,6,6-tetramethylpiperidine, is a well-established building block in the synthesis of hindered amine light stabilizers (HALS) and as a precursor to the TEMPO radical and its derivatives, which are widely used as catalysts and probes.[3][4][5] The oxygen-containing analogue, 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine, therefore represents a compelling yet largely unexplored scaffold for the development of novel therapeutics and chemical tools.

Synthetic Strategies: A Proposed Pathway

A robust synthesis of the target amine would likely proceed through its corresponding ketone precursor, 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one. The conversion of this ketone to the desired primary amine can be readily achieved via reductive amination.

Synthesis of the Ketone Precursor

Several methods for the synthesis of substituted tetrahydropyrans are reported in the literature.[6] For the construction of the 2,2,6,6-tetramethyl substituted core, a plausible approach involves the condensation of acetone with a suitable three-carbon electrophile, followed by cyclization. A particularly relevant strategy is the Darzen's reaction to form a glycidic ester, which can then be converted to the target ketone.[7]

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of the ketone precursor.

Reductive Amination to the Target Amine

The conversion of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one to the corresponding amine is a standard transformation. Reductive amination offers a direct and high-yielding route.

Caption: Conversion of the ketone to the target amine.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in an appropriate solvent like toluene, add a mixture of acetone and ethyl chloroacetate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Reaction: Stir the mixture at room temperature for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic phase. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

-

Hydrolysis and Decarboxylation: The crude ester is then saponified using aqueous sodium hydroxide. Subsequent acidification with a strong acid (e.g., HCl) followed by heating will induce decarboxylation to yield the desired ketone.[7]

-

Purification: The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.

-

Reaction Setup: Dissolve the 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one in a suitable solvent such as methanol or ethanol. Add an ammonia source, for instance, ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H2 over a palladium catalyst) can be employed.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully quench any remaining reducing agent. Adjust the pH to basic with an aqueous solution of NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting amine can be further purified by distillation or chromatography.

Physicochemical and Predicted Pharmacological Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Weight | 157.25 g/mol | Calculated from the molecular formula C9H19NO. |

| pKa (of conjugate acid) | ~9.5 - 10.5 | Expected to be a moderately strong base, similar to other secondary amines. The steric hindrance may slightly decrease the basicity compared to less hindered analogs. |

| XLogP3-AA | ~1.0 - 1.5 | The presence of the oxygen atom and the amine group will decrease lipophilicity compared to a purely carbocyclic analog. The four methyl groups will increase it. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | The primary amine can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | Both heteroatoms can accept hydrogen bonds. |

| Rotatable Bonds | 0 | The ring structure and gem-dimethyl groups restrict conformational flexibility. |

The replacement of the nitrogen atom in the piperidine ring with an oxygen atom in the pyran ring is expected to have several pharmacological implications:

-

Reduced Basicity: The pyran oxygen is not basic, unlike the ring nitrogen in the piperidine analog. This will significantly alter the overall acid-base properties of molecules derived from this scaffold.

-

Different Hydrogen Bonding Patterns: The ether oxygen can only act as a hydrogen bond acceptor, whereas the piperidine nitrogen can be a protonated donor. This will lead to different interactions with biological targets.

-

Altered Dipole Moment and Solubility: The C-O-C bond angle and dipole moment differ from the C-N-C of a piperidine, which will affect aqueous solubility and membrane permeability.

Potential Applications in Drug Discovery

The 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine scaffold is a promising starting point for the development of novel therapeutic agents in several areas.

Central Nervous System (CNS) Agents

The tetrahydropyran motif is present in a number of CNS-active compounds.[2] The lipophilicity and hydrogen bonding capacity of the title compound make it a suitable scaffold for penetrating the blood-brain barrier. Its derivatives could be explored as:

-

Receptor Modulators: The amine functionality can be derivatized to target a wide range of receptors, such as serotonin, dopamine, or histamine receptors. For instance, the tetrahydropyran ring is a common feature in many potent and selective H3 receptor antagonists.[2]

-

Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors of CNS-relevant enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Anticancer Agents

Derivatives of tetrahydropyran-4-one have shown significant antiproliferative activity against various cancer cell lines.[8][9] The amine at the 4-position provides a convenient handle for the introduction of pharmacophores known to interact with anticancer targets such as kinases or topoisomerases.

Anti-inflammatory and Analgesic Agents

Selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory and neuropathic pain, have been developed incorporating a tetrahydropyran-4-yl-methyl-amine moiety.[10] This highlights the potential of the core scaffold in the design of novel anti-inflammatory and analgesic drugs.

The following diagram illustrates a potential workflow for utilizing this scaffold in a drug discovery program.

Caption: Drug discovery workflow utilizing the title compound.

Characterization

The synthesis of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine and its derivatives would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structure, including the stereochemical relationship of the substituents on the tetrahydropyran ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether.

-

Elemental Analysis: To confirm the elemental composition of the final compounds.

Conclusion

While 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine is not a widely studied molecule, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. The steric hindrance provided by the gem-dimethyl groups, combined with the hydrogen bonding capabilities of the amine and the tetrahydropyran ring, offers a unique combination of properties for the design of novel, metabolically stable compounds. The synthetic strategies outlined in this guide, based on well-established chemical principles, provide a clear path for the preparation of this promising scaffold. Further exploration of its chemistry and biological activity is highly warranted and could lead to the discovery of new therapeutic agents and valuable chemical tools.

References

[8] Cholewiński, G., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 569. [Link]

[1] Grover, G., et al. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

[6] Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

[11] N'Go, I. T., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3352. [Link]

[9] Cholewiński, G., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. National Institutes of Health. [Link]

[12] National Center for Biotechnology Information. PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. [Link]

[13] Rozantsev, E. G., & Ivanov, V. P. (1989). Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. ResearchGate. [Link]